molecular formula C13H14FNO2 B2670433 N-(9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide CAS No. 2411235-66-8

N-(9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide

Cat. No. B2670433
CAS RN: 2411235-66-8
M. Wt: 235.258
InChI Key: AEQCURRGWRADIK-UHFFFAOYSA-N
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Description

“N-(9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide” is a complex organic compound. It contains a benzoxepin ring, which is a seven-membered ring with one oxygen atom, and a fluoro-substituent. The presence of the fluoro group can significantly affect the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzoxepin ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a fluoro group attached to the 9-position of the ring .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the presence of the benzoxepin ring and the fluoro group. The benzoxepin ring might undergo electrophilic aromatic substitution reactions, while the fluoro group could potentially be replaced by other groups in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoxepin ring could contribute to its stability and solubility, while the fluoro group could affect its reactivity .

Mechanism of Action

Without specific studies or data on this compound, it’s difficult to predict its mechanism of action. It would depend on the compound’s interactions with biological molecules, which could be influenced by factors like its size, shape, charge distribution, and functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its interactions with biological systems, which could provide insights into its mechanism of action .

properties

IUPAC Name

N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-2-12(16)15-11-7-4-8-17-13-9(11)5-3-6-10(13)14/h2-3,5-6,11H,1,4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQCURRGWRADIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCOC2=C1C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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